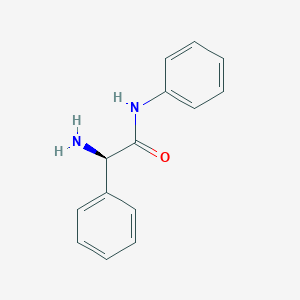

(2R)-2-Amino-N,2-diphenylacetamide

Description

Properties

IUPAC Name |

(2R)-2-amino-N,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLZWWBOYHLGME-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the potential of (2R)-2-amino-N,2-diphenylacetamide as a candidate for anti-inflammatory drug development. In silico molecular docking studies have indicated that this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in mediating inflammatory processes. The docking simulations demonstrated that the compound exhibited favorable binding energies comparable to established anti-inflammatory drugs like diclofenac and ibuprofen .

Table 1: Binding Energies of Selected Compounds Against COX-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Diclofenac | -9.0 |

| Ibuprofen | -8.7 |

The promising results from these computational analyses suggest that this compound could be further investigated through in vitro and in vivo studies to validate its efficacy as an anti-inflammatory agent .

Sodium Channel Blocker Potential

This compound has also been investigated for its potential as a sodium channel blocker. This application is particularly relevant in the context of developing treatments for conditions such as epilepsy and cardiac arrhythmias. The compound's ability to modulate sodium channels could provide therapeutic benefits by stabilizing excitable membranes .

Case Studies and Future Directions

Several case studies have underscored the necessity for comprehensive investigations into the pharmacokinetics and toxicity profiles of this compound. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for evaluating the drug-likeness of this compound and prioritizing it for clinical trials.

Table 3: ADMET Properties Assessment

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity | High |

| Toxicity Prediction | Low |

The findings from these assessments indicate that while promising as a drug candidate, further experimental validation is essential to confirm the therapeutic potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-Amino-N,2-diphenylacetamide with key analogs, highlighting differences in substituents, molecular weights, and applications:

*Estimated based on structural analogs.

Key Observations:

Amino Group vs. Diuron’s dimethylamino group confers herbicidal activity by inhibiting photosynthesis, whereas the amino group in the target compound may enable antimicrobial or antimycobacterial applications .

Chirality: The (2R)-configuration introduces stereoselectivity, which is absent in non-chiral analogs like 2,N-diphenylacetamide. This could improve specificity in drug-target interactions .

Lipophilicity and Bioavailability: (2R)-2-Amino-N-ethyl-2-phenylacetamide () has reduced lipophilicity compared to the target compound due to the ethyl group replacing one phenyl. This substitution may alter pharmacokinetic properties, such as membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.